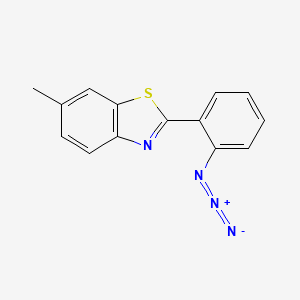![molecular formula C14H12N2O6S B14585443 Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- CAS No. 61154-63-0](/img/structure/B14585443.png)
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- is an organic compound with a complex structure that includes a phenyl group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- typically involves the nitration of phenylacetic acid, followed by further reactions to introduce the sulfonamide group. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and subsequent purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as anilines and lactams.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and ammonium chloride are used for selective reduction.
Substitution: Nucleophilic reagents like sodium hydroxide and amines are employed in substitution reactions.
Major Products Formed
Anilines: Formed through the reduction of the nitro group.
Lactams: Cyclization products obtained from the reduction of the nitro group.
Sulfonamides: Formed through substitution reactions involving the sulfonamide group.
Scientific Research Applications
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- has several applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of heterocycles and as a protecting group for primary alcohols.
Medicinal Chemistry: Derivatives of this compound are explored for their potential as enzyme inhibitors and anticancer agents.
Industrial Applications: Utilized in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other biomolecules. The sulfonamide group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-.
4-Nitrophenylacetic Acid: Similar in structure but with the nitro group in a different position.
2-Nitrodiphenylamine: Contains a nitro group and a diphenylamine structure.
Uniqueness
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
61154-63-0 |
|---|---|
Molecular Formula |
C14H12N2O6S |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)-phenylsulfamoyl]acetic acid |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-23(21,22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(19)20/h1-9H,10H2,(H,17,18) |
InChI Key |
IJYKNZKWOKHEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
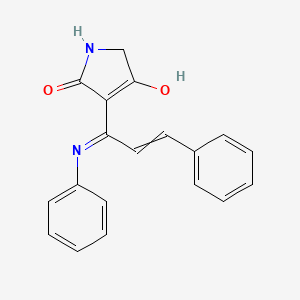
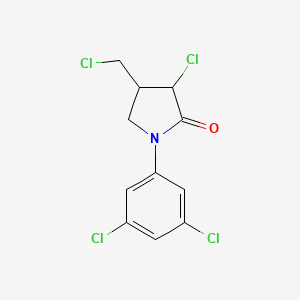
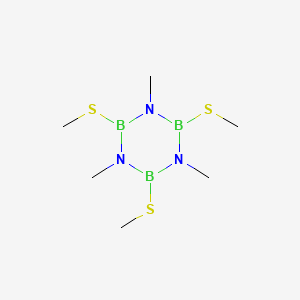
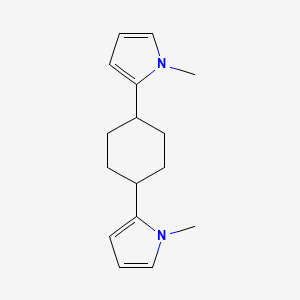
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)

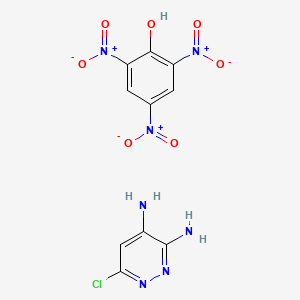
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
